3-Butoxy-4-chloro-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-4-chloro-2-fluorophenol is an organic compound with the molecular formula C10H12ClFO2 It is a derivative of phenol, characterized by the presence of butoxy, chloro, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-chloro-2-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative undergoes substitution with butoxy, chloro, and fluoro groups under controlled conditions. The reaction may involve the use of bases like potassium hydroxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-chloro-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in further substitution reactions, where the butoxy, chloro, or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.
Scientific Research Applications
3-Butoxy-4-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-chloro-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloro and fluoro substituents may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-Chloro-2-fluorophenol: Lacks the butoxy group, making it less lipophilic and potentially less bioavailable.
3-Chloro-4-fluorophenol: Similar structure but different substitution pattern, affecting its chemical reactivity and biological activity.
Uniqueness: 3-Butoxy-4-chloro-2-fluorophenol is unique due to the combination of butoxy, chloro, and fluoro groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-butoxy-4-chloro-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-2-3-6-14-10-7(11)4-5-8(13)9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNIEXLLQLMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.